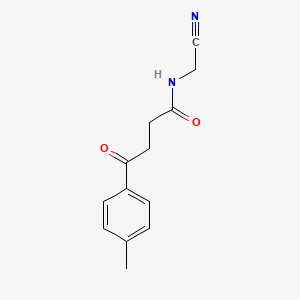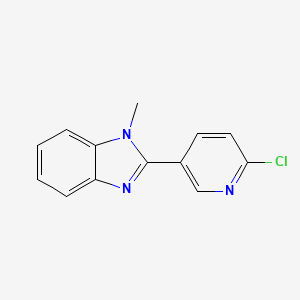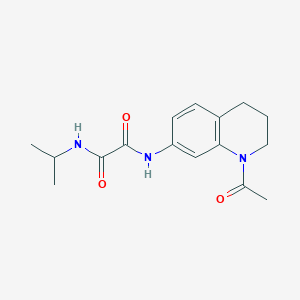
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide, also known as CMPO, is an organic compound that is widely used in scientific research. It is a chelating agent that can selectively bind to certain metal ions, making it useful in a variety of applications. In
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide involves the selective binding of metal ions to the nitrogen and oxygen atoms in the molecule. The cyanomethyl group acts as a chelating agent, forming a stable complex with the metal ion. This complex can then be extracted from solution using an organic solvent, such as chloroform or benzene.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide has no known biochemical or physiological effects in humans, as it is not used as a drug. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide in laboratory experiments is its high selectivity for certain metal ions. This allows researchers to selectively extract and study specific metal ions in solution. Additionally, N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide is relatively easy to synthesize and has a long shelf life, making it a convenient reagent for laboratory use. However, N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide can be difficult to handle and requires careful storage and handling to prevent contamination and degradation.
Zukünftige Richtungen
There are many potential future directions for research involving N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide. One area of interest is the development of new chelating agents based on the N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide structure that have improved selectivity and binding properties. Additionally, there is ongoing research into the use of N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide in the purification of rare earth metals, which are important for a variety of technological applications. Finally, there is potential for the use of N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide in the treatment of certain diseases, such as cancer, through the development of metal-based drugs that can selectively target cancer cells.
Synthesemethoden
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide can be synthesized using a variety of methods, but the most common method is the reaction of 4-methylacetophenone with malononitrile in the presence of sodium ethoxide. This reaction results in the formation of a cyanomethyl ketone, which can then be reacted with ethyl chloroformate to form N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide has a wide range of applications in scientific research. It is commonly used as a chelating agent to selectively bind to metal ions in solution. This property makes it useful in a variety of fields, including nuclear chemistry, environmental science, and biochemistry. N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide can be used to extract metal ions from aqueous solutions, which is useful in the purification of metals and in the separation of radioactive isotopes. It can also be used to study the properties of metal ions in solution, such as their coordination chemistry and reactivity.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-2-4-11(5-3-10)12(16)6-7-13(17)15-9-8-14/h2-5H,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXCFZDXVMOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)


![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)



![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)

